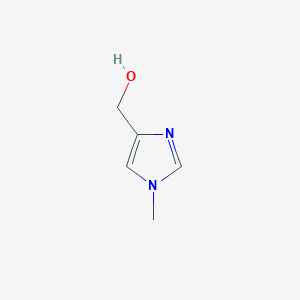

(1-methyl-1H-imidazol-4-yl)methanol

Description

Overview of the Imidazole (B134444) Moiety in Medicinal Chemistry and Organic Synthesis

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry. nih.gov This is due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are crucial for molecular recognition and biological activity. The imidazole moiety is found in a wide array of biologically active compounds, including natural products like the amino acid histidine and the neurotransmitter histamine.

In organic synthesis, the imidazole ring is a versatile synthetic intermediate. Its aromatic nature and the presence of two nitrogen atoms allow for a variety of chemical modifications, making it a key component in the construction of diverse molecular architectures.

Research Significance of (1-methyl-1H-imidazol-4-yl)methanol as a Scaffold

This compound has garnered attention primarily as a scaffold in the development of new chemical entities with potential therapeutic applications. Its structure, featuring a reactive hydroxyl group and a methylated imidazole core, allows for straightforward chemical modifications to generate a library of derivatives.

While comprehensive studies on the intrinsic biological activity of this compound are limited, its importance lies in its role as a precursor. For instance, it is a key intermediate in the synthesis of various compounds, including those investigated for anticancer and antiviral properties. The synthesis of this compound can be achieved through the reduction of 1-methyl-1H-imidazole-4-carbaldehyde or by other multi-step synthetic routes. chemicalbook.com

The structural and physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol |

| Physical Form | Solid |

| SMILES | Cn1cnc(CO)c1 |

| InChI Key | NLEAEGDBKRBJAP-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound. sigmaaldrich.comuni.lunih.gov

Historical Context of Related Imidazole Derivatives in Scientific Literature

The history of imidazole derivatives in science dates back to the 19th century with the first synthesis of imidazole itself. Since then, the imidazole scaffold has been incorporated into numerous landmark drugs. A notable example is Losartan, an angiotensin II receptor blocker used to treat high blood pressure. wikipedia.org The development of such drugs has highlighted the therapeutic potential of the imidazole core and has spurred further research into novel derivatives. The exploration of compounds like this compound is a continuation of this long-standing interest in the diverse chemical and biological properties of the imidazole family.

The following table lists some notable imidazole derivatives and their primary applications.

| Compound Name | Primary Application |

| Histidine | Amino acid, protein building block |

| Histamine | Neurotransmitter, mediator of immune responses |

| Losartan | Antihypertensive |

| Clotrimazole | Antifungal |

| Metronidazole | Antibiotic and antiprotozoal |

Table 2: Examples of Imidazole Derivatives and Their Applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1-methylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-7-2-5(3-8)6-4-7/h2,4,8H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEAEGDBKRBJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427612 | |

| Record name | (1-methyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17289-25-7 | |

| Record name | (1-methyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-imidazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 1 Methyl 1h Imidazol 4 Yl Methanol and Its Analogs

Established Synthetic Routes and Reaction Conditions

The preparation of (1-methyl-1H-imidazol-4-yl)methanol often involves multi-step synthetic sequences that leverage fundamental organic reactions. These established routes provide a reliable foundation for accessing this and structurally similar compounds.

A common strategy for synthesizing imidazole (B134444) derivatives involves the construction of the imidazole ring from acyclic precursors. For instance, the Van Leusen imidazole synthesis allows for the creation of 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles in a one-pot reaction from tosylmethyl isocyanide (TosMIC) reagents and in situ generated imines. organic-chemistry.org Another approach involves the cyclization of α-keto-aldehydes with ammonium (B1175870) acetate (B1210297) and ethanol (B145695) to yield disubstituted imidazoles. nih.gov

Multi-step reaction sequences are often necessary to introduce the desired substituents at specific positions on the imidazole ring. These sequences can involve a series of reactions such as halogenation, elimination, and addition to build the target molecule. youtube.com For example, a ketone can undergo oxidation, followed by an imidazole condensation with aldehydes to produce 2,4(5)-disubstituted imidazoles. organic-chemistry.org

The synthesis of specifically this compound can be accomplished through the reduction of a corresponding carboxylic acid ester. One documented method involves the reduction of S-Methyl-SH-imidazole-carboxylic acid ethyl ester using lithium aluminum hydride in tetrahydrofuran. chemicalbook.com

Table 1: Selected Multi-step Synthetic Approaches to Imidazole Derivatives

| Starting Material(s) | Key Reagents | Product Type | Reference |

| Tosylmethyl isocyanide (TosMIC), Aldehyde, Amine | --- | 1,4,5-Trisubstituted/1,4-/4,5-Disubstituted Imidazoles | organic-chemistry.org |

| Aryl methyl-ketones | Selenium dioxide (SeO2), Ammonium acetate, Ethanol | Disubstituted Imidazoles | nih.gov |

| 1,2-Diketones, Urotropine | Ammonium acetate | 4,5-Disubstituted Imidazoles | organic-chemistry.org |

| α-Azido chalcones, Aryl aldehydes, Anilines | Erbium triflate | Highly Substituted Imidazoles | organic-chemistry.org |

| S-Methyl-SH-imidazole-carboxylic acid ethyl ester | Lithium aluminum hydride | (3-methyl-3H-imidazol-4-yl)-methanol | chemicalbook.com |

This table is not exhaustive and represents a selection of established methods.

Catalysts play a crucial role in many synthetic routes to imidazole derivatives, often improving reaction rates, yields, and regioselectivity. A variety of catalysts have been employed, including both homogeneous and heterogeneous systems.

For example, FeCl3/I2 has been used as a catalyst for the aerobic oxidative coupling of amidines and chalcones to provide tetrasubstituted imidazoles. organic-chemistry.org ZnCl2 catalyzes the [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines to form multisubstituted imidazoles. organic-chemistry.org In some cases, metal-free catalysis is possible, such as the acid-catalyzed oxidation and coupling of methyl ketones with aldehydes. nih.gov

The development of novel catalyst systems is an ongoing area of research. For instance, N-heterocyclic carbene (NHC)-copper catalysts have been utilized for the synthesis of 1,4-diaryl-1H-imidazoles. organic-chemistry.org The choice of catalyst can significantly impact the reaction outcome, and optimization of reaction conditions, such as solvent, temperature, and reaction time, is often necessary to achieve the desired product in high yield. organic-chemistry.orgnih.gov

The KATALCO™ 51-series of catalysts, while primarily known for methanol (B129727) synthesis from syngas, highlights the importance of catalyst development in chemical production. matthey.com These catalysts have been continuously improved for activity, selectivity, and lifespan. matthey.com

After the chemical reaction is complete, purification of the desired product is a critical step. Common purification techniques for imidazole derivatives include recrystallization, column chromatography, and extraction. tubitak.gov.trnih.govias.ac.in

For instance, after the reduction of S-Methyl-SH-imidazole-carboxylic acid ethyl ester, the reaction is quenched, dried, filtered, and concentrated to yield the crude product. chemicalbook.com Further purification can be achieved through recrystallization from a suitable solvent system, such as ethanol and ether, to obtain a pure solid. chemicalbook.com In other syntheses, the crude product is extracted with an organic solvent like chloroform, washed, dried, and then evaporated to yield a solid that can be further purified. tubitak.gov.tr

Yield enhancement is a key objective in synthetic chemistry. This can be achieved through various strategies, including optimizing reaction conditions, using more efficient catalysts, and improving purification methods to minimize product loss. For example, solvent-free reaction conditions have been shown to lead to high efficiency, easy separation, and reduced waste. asianpubs.org

Novel Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of green chemistry principles and flow chemistry applications in the synthesis of imidazole derivatives.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com In the context of imidazole synthesis, this has led to the development of solvent-free and catalyst-free reaction conditions. ias.ac.inbohrium.com

One approach involves conducting reactions under solvent-free conditions, which can lead to higher efficiency, easier separation and purification, and a reduction in waste. asianpubs.org Multicomponent reactions, where multiple starting materials react in a single step to form a complex product, are also a hallmark of green chemistry, as they can reduce the number of synthetic steps and improve atom economy. ias.ac.in The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, is another green chemistry strategy. bohrium.com For example, nano aluminum nitride has been used as a solid source of ammonia (B1221849) in the green synthesis of tri/tetrasubstituted-1H-imidazoles. ias.ac.in

Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. ijprajournal.com This technology offers several advantages, including enhanced heat and mass transfer, improved safety, and better scalability. ijprajournal.com

The application of flow chemistry to the synthesis of imidazole derivatives is a promising area of research. A process for the continuous production of 1H-4-substituted imidazoles has been developed, demonstrating the potential of flow chemistry for the efficient synthesis of these compounds. datapdf.com Flow chemistry allows for precise control over reaction parameters, which can lead to higher yields and purities. ijprajournal.com The ability to rapidly generate and use reactive intermediates in a flow system can also enable new synthetic pathways that are not feasible in batch processing. ijprajournal.com

Stereoselective Synthesis Methodologies

The generation of specific stereoisomers is crucial in medicinal chemistry, as different enantiomers or diastereomers of a molecule can exhibit distinct biological activities. While literature specifically detailing the stereoselective synthesis of this compound is sparse, methodologies applied to analogous structures provide a blueprint for achieving stereocontrol.

One prominent strategy involves the use of chiral auxiliaries or reagents to direct the outcome of a reaction. For instance, the stereocontrolled synthesis of related bicyclic alkaloids has been achieved using chiral N-tert-butanesulfinyl imines as key intermediates. mdpi.com This approach typically involves several key steps:

Formation of a Chiral Imine: A keto aldehyde can be reacted with a chiral sulfinamide, such as N-tert-butanesulfinamide, to form a chiral N-tert-butanesulfinyl aldimine. mdpi.com

Diastereoselective Nucleophilic Addition: The addition of a nucleophile, such as an enolate generated from a β-keto acid in a decarboxylative Mannich reaction, proceeds with high diastereoselectivity. The stereochemical outcome is often rationalized by a cyclic transition state model where the chiral sulfinyl group blocks one face of the imine, directing the nucleophile to the opposite face. mdpi.com

Cyclization and Auxiliary Removal: Subsequent intramolecular reactions, such as a Mannich cyclization catalyzed by an organocatalyst like L-proline, can form complex ring systems. mdpi.com The chiral auxiliary is then removed under acidic conditions to yield the final product. mdpi.com

This methodology, demonstrated in the synthesis of alkaloids like (−)-adaline, highlights a viable pathway for producing chiral analogs of this compound where a stereocenter is introduced adjacent to the imidazole ring. mdpi.com

Derivatization Strategies of this compound

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of derivatives through modifications of its hydroxyl group and imidazole ring.

The primary alcohol functional group in this compound is a prime site for a variety of chemical transformations.

Conversion of the Hydroxyl Group: The hydroxyl group can be readily converted into other functional groups, such as halides or sulfonates, which are excellent leaving groups for subsequent nucleophilic substitution reactions. ub.eduvanderbilt.edu

Sulfonate Esters: Alcohols can be converted into sulfonate esters like tosylates (OTs), mesylates (OMs), or triflates (OTf) by reacting them with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) or anhydride (B1165640) (e.g., triflic anhydride) in the presence of a base like pyridine. ub.edu This reaction preserves the configuration at the carbon atom. ub.edu

Alkyl Halides: The alcohol can be transformed into an alkyl halide. ub.edu This can be achieved directly using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. ub.eduvanderbilt.edu Alternatively, a two-step process involving the conversion to a sulfonate ester followed by an Sₙ2 reaction with a halide ion (e.g., LiCl, LiBr) can be employed. ub.edu

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The oxidation of similar hydroxyl groups to form ketones or aldehydes can be accomplished using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC). The (1-methyl-1H-imidazol-2-yl)methanol system has also been shown to be a masked form of a carbonyl group, convertible via its quaternary salt. jst.go.jp

Modifications involving the Imidazole Ring: The imidazole ring itself can participate in reactions, although these are less common than modifications at the hydroxymethyl group. The nitrogen atoms can be protonated or alkylated, and the ring can participate in electrophilic or nucleophilic substitution reactions under specific conditions.

The functional groups of this compound and its derivatives allow for their conjugation to other molecular fragments through various coupling reactions. This is a key strategy for developing molecules with tailored properties.

Amide Bond Formation: A common strategy involves converting the hydroxyl group to a leaving group, followed by substitution with an amine, or oxidizing the alcohol to a carboxylic acid which can then be coupled with an amine. In the synthesis of hybrid molecules, imidazole-containing fragments are frequently coupled with carboxylic acids to form amide linkages. This is typically achieved using peptide coupling reagents. mdpi.commdpi.com

CDI Coupling: 1,1'-Carbonyldiimidazole (CDI) is used as a coupling reagent to facilitate the condensation between a carboxylic acid and an amine, as demonstrated in the synthesis of certain hybrid molecules. mdpi.com

EDCI/DMAP Coupling: The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) is another effective system for promoting the formation of amide bonds between an imidazole-containing moiety and a carboxylic acid. mdpi.com

N-Alkylation and C-N Coupling: The imidazole nitrogen can act as a nucleophile to displace leaving groups, forming C-N bonds.

In one example, a piperazine-containing quinoline (B57606) was coupled with an imidazole derivative bearing a bromoethyl side chain via an N-alkylation reaction, heated in DMF with potassium carbonate and sodium iodide. mdpi.com

Nucleophilic substitution on chloromethyl groups attached to a phenyl ring with imidazole, using a base like potassium hydroxide (B78521) in acetonitrile, is another effective method for creating such linkages.

These coupling strategies are fundamental in linker chemistry, enabling the connection of the this compound core to other pharmacophores or molecular probes.

A key application of the derivatization strategies is the synthesis of hybrid molecules, where the this compound core is combined with other biologically active scaffolds. The goal is often to create multifunctional agents with novel or enhanced therapeutic properties.

One study detailed the synthesis of hybrid molecules by coupling a 2-methyl-5-nitroimidazole (B138375) fragment with other precursors known for antiparasitic activity. mdpi.com For example, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol was coupled with a benzoate (B1203000) derivative using EDCI and DMAP in DMF to afford the final hybrid product. mdpi.com The formation of the amide bond was confirmed by NMR and IR spectroscopy, with characteristic signals for the amide proton and carbonyl group observed. mdpi.com

Another series of hybrid molecules was synthesized by linking a 2-methyl-5-nitroimidazole core to various 5-aryl-1,3,4-thiadiazole-2-amine moieties through a benzoate linker. mdpi.com The general synthetic route involved the coupling of 4-({5-aryl- mdpi.comnih.govthiadiazol-2-yl}amino)benzoic acids with 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol. mdpi.com The yields for these coupling reactions varied depending on the substituent on the aryl ring.

Table 1: Synthesis of Benzoate Hybrid Molecules

| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 18 | pyridin-3-yl | 55% | 232–234 |

| 19 | 3-chlorophenyl | 40% | 202–204 |

| 20 | 4-chlorophenyl | 54% | 242–244 |

Data sourced from a study on imidazole-1,3,4-thiadiazole hybrids. mdpi.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (-)-Adaline |

| 1,1'-Carbonyldiimidazole (CDI) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol |

| 2-methyl-5-nitroimidazole |

| 4-dimethylaminopyridine (DMAP) |

| L-proline |

| N-tert-butanesulfinamide |

| p-toluenesulfonyl chloride |

| Phosphorus tribromide (PBr₃) |

| Pyridinium chlorochromate (PCC) |

| Thionyl chloride (SOCl₂) |

Iv. Computational Chemistry and Molecular Modeling Studies of 1 Methyl 1h Imidazol 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govorientjchem.org These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other properties. For molecules like (1-methyl-1H-imidazol-4-yl)methanol, these calculations provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics. acs.org

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can map the electron density distribution, identify orbitals involved in chemical reactions, and predict various physicochemical properties. The imidazole (B134444) ring itself is an aromatic heterocycle with unique electronic features. researchgate.net The introduction of a methyl group at the N1 position and a hydroxymethyl group at the C4 position modifies this electronic landscape. The methyl group is a weak electron-donating group, while the hydroxymethyl group has both inductive and potential resonance effects.

Calculations can quantify these effects by determining parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests higher reactivity. In studies of other imidazole derivatives, these parameters are correlated with biological activity. nih.gov For instance, DFT studies on various imidazole derivatives have been used to calculate global reactivity parameters that help interpret charge transfer and stability. acs.orgmdpi.com

While specific peer-reviewed calculations for this compound are scarce, predictive models provide estimated values for key descriptors.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 112.13 g/mol | sigmaaldrich.com |

| XlogP (Hydrophobicity) | -0.8 | uni.lu |

| Hydrogen Bond Donors | 1 | nih.gov |

| Hydrogen Bond Acceptors | 2 | nih.gov |

| Polar Surface Area (PSA) | 38.05 Ų | nih.gov |

Quantum chemical calculations are also employed to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. acs.orgresearchgate.net By calculating the magnetic shielding tensors of atomic nuclei, one can predict NMR chemical shifts (¹H and ¹³C). orientjchem.org Similarly, by calculating the vibrational frequencies of molecular bonds, an IR spectrum can be simulated.

These simulations are invaluable for several reasons. They can aid in the interpretation of complex experimental spectra, help confirm the structure of a newly synthesized compound, and investigate the effects of conformational changes on spectroscopic properties. researchgate.net For example, a study on the synthesis of the isomeric (1-methyl-1H-imidazol-5-yl)methanol reported experimental ¹H NMR data which could serve as a benchmark for validating theoretical simulations. chemicalbook.com The accuracy of these simulations depends on the level of theory and the basis set used in the calculation. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational techniques used to study how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein or enzyme. These methods are central to computer-aided drug design. scielo.br

The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. MD simulations can then be used to observe the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and conformational changes that may occur. scielo.br

Molecular docking screens can profile the interaction of a ligand against numerous protein targets to identify potential biological activities or off-target effects. Imidazole derivatives are known to interact with a wide range of enzymes and receptors, often due to the imidazole ring's ability to participate in hydrogen bonding and coordinate with metal ions. mdpi.comchemijournal.com

For this compound, the key structural features for interaction are the hydroxyl group, which can act as both a hydrogen bond donor and acceptor, and the N3 nitrogen of the imidazole ring, which is a hydrogen bond acceptor. The parent compound, (1H-Imidazol-4-yl)methanol, exhibits two primary hydrogen-bonding interactions in its crystal structure, highlighting the importance of these functional groups. nih.govnih.gov Docking studies on other imidazole-based compounds have successfully predicted their binding to targets like cytochrome C peroxidase and Aurora Kinase. nih.govscielo.br

Once a potential protein target is identified, a detailed binding mode analysis is performed to understand the specific interactions that stabilize the ligand in the binding site. This involves identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

For this compound, a binding mode analysis would likely reveal hydrogen bonds between the molecule's hydroxyl group and polar residues in the protein's active site. The imidazole N3 atom would also be a critical interaction point. In contrast to its parent compound, the N1 nitrogen is methylated and thus cannot act as a hydrogen bond donor, a difference that could significantly alter its binding profile. mdpi.com Docking studies on other small molecules report binding energies and interacting residues, which serve as a template for what an analysis of this compound would yield. nih.gov

Table 2: Illustrative Example of Binding Mode Analysis Data

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Example Kinase A | -7.5 | ASP160, LYS45 | H-Bond with -OH group |

| Example Kinase A | -7.5 | SER105 | H-Bond with Imidazole N3 |

| Example Kinase A | -7.5 | LEU33, VAL88 | Hydrophobic Interaction |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity. researchgate.netjopir.in By synthesizing and testing a series of related compounds, researchers can identify which functional groups are essential for activity. For example, SAR studies on imidazole-coumarin conjugates revealed that having a hydrogen atom at the N1 position of the imidazole was crucial for enhancing anti-HCV activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) extends this concept by creating a mathematical model that correlates physicochemical or structural descriptors of molecules with their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. proquest.com Numerous QSAR studies have been successfully conducted on various classes of imidazole derivatives to model their antifungal, anti-HIV, antibacterial, and corrosion-inhibiting properties. nih.govnih.govnih.gov A typical QSAR model might take the form of an equation linking activity to descriptors like hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters. nih.gov Such a model could be developed for analogs of this compound to guide the design of more potent compounds.

Predictive Modeling for Biological Activity and ADMET Properties

Predictive modeling, utilizing computational methods, is a crucial component in modern drug discovery and development. These in silico techniques allow for the early assessment of a compound's potential biological activity and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, thus saving time and resources. While specific, in-depth predictive modeling studies exclusively focused on this compound are not extensively available in the public domain, we can infer its likely properties based on computational tools and the known characteristics of the imidazole scaffold.

Predicted Physicochemical Properties and Drug-Likeness:

Publicly accessible databases and computational tools provide predictions for the fundamental physicochemical properties of this compound. These parameters are instrumental in forecasting its pharmacokinetic behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C5H8N2O | PubChem nih.gov |

| Molecular Weight | 112.13 g/mol | Sigma-Aldrich sigmaaldrich.com |

| XLogP3 | -0.3 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 41.6 Ų | PubChem |

Note: These values are computationally predicted and have not been experimentally verified in all cases.

The "Rule of Five," a set of guidelines used to evaluate the drug-likeness of a chemical compound, suggests that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, 10 hydrogen bond acceptors, the molecular weight is over 500, and the calculated logP (CLogP) is over 5. Based on the predicted values in Table 1, this compound does not violate any of these rules, suggesting it has a favorable profile for oral bioavailability.

Predicted ADMET Properties:

ADMET prediction platforms can forecast various pharmacokinetic and pharmacodynamic properties. While a specific, published ADMET study for this compound is not available, general predictions for small imidazole-containing molecules can be made.

Table 2: Generalized Predicted ADMET Profile for this compound

| ADMET Parameter | Predicted Outcome | General Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | Likely No | Reduced probability of being actively pumped out of cells, which can improve bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited access to the central nervous system. |

| Plasma Protein Binding | Low | A higher fraction of the unbound drug is available to exert its pharmacological effect. |

| Metabolism | ||

| CYP450 Isoform Inhibition (e.g., 2D6, 3A4) | Potential for inhibition | Imidazole-containing compounds are known to sometimes inhibit cytochrome P450 enzymes, which could lead to drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter (OCT2) Substrate | Possible | May be actively secreted by the kidneys. |

| Toxicity | ||

| Ames Mutagenicity | Unlikely | Low probability of being mutagenic. |

| hERG Inhibition | Low to Moderate | Should be evaluated, as hERG inhibition can lead to cardiotoxicity. |

| Hepatotoxicity | Low Probability | Generally considered to have a low risk of liver toxicity based on its structure. |

Disclaimer: The data in this table represents generalized predictions for a molecule with the structure of this compound based on common in silico models. These are not experimentally verified results for this specific compound.

Biological Activity Prediction:

Predictive models for biological activity often rely on machine learning algorithms trained on large datasets of compounds with known activities. researchgate.net These models can identify potential targets for a novel compound by comparing its structural features to those of known active molecules.

For this compound, its structural similarity to other biologically active imidazoles suggests it could be screened for a variety of targets. The imidazole ring is a common feature in many pharmaceuticals and is known to interact with various enzymes and receptors. For instance, different substituted imidazoles have been investigated for their roles as enzyme inhibitors or receptor agonists/antagonists. Without specific screening data, any prediction of biological activity remains speculative. However, based on its structural motifs, it could be a candidate for screening in assays related to inflammation, cancer, or infectious diseases, where imidazole derivatives have shown promise.

V. Biological Activities and Mechanisms of Action of 1 Methyl 1h Imidazol 4 Yl Methanol Derivatives

Anti-proliferative and Anticancer Activities

Derivatives of (1-methyl-1H-imidazol-4-yl)methanol have demonstrated notable anti-proliferative and anticancer properties. Their efficacy is largely attributed to their ability to interfere with critical cellular processes that are often dysregulated in cancer.

A significant mechanism of action for certain this compound derivatives is the inhibition of the Janus kinase/signal transducers and activators of transcription (Jak/STAT) pathway. researchgate.net The Jak/STAT signaling cascade plays a crucial role in cell proliferation, differentiation, and apoptosis, and its aberrant activation is a hallmark of many cancers. researchgate.net

Research has led to the development of a novel series of 1-methyl-1H-imidazole derivatives that act as potent inhibitors of Jak2, a key kinase in this pathway. researchgate.net By inhibiting Jak2, these compounds effectively block the subsequent phosphorylation and activation of STAT proteins, particularly STAT3. researchgate.net Activated STAT3 proteins typically dimerize and translocate to the nucleus, where they trigger the expression of genes involved in cell proliferation and survival. researchgate.net The inhibition of this process by this compound derivatives, therefore, represents a targeted approach to cancer therapy. researchgate.net

One such derivative, compound 19a , emerged from a structure-based design program and has shown significant potential as an orally bioavailable Jak2 inhibitor. researchgate.net This compound exhibited potent activity in hematopoietic cell lines with the V617F mutation, a common driver of myeloproliferative neoplasms, and in murine BaF3 TEL-Jak2 cells. researchgate.net The ability of these derivatives to modulate the Jak/STAT pathway underscores their potential as targeted anticancer agents. researchgate.net

The Jak/STAT pathway is a critical regulator of apoptosis, or programmed cell death. researchgate.net The constitutive activation of this pathway in cancer cells often leads to a resistance to apoptosis, allowing for uncontrolled cell growth. researchgate.net By inhibiting Jak2 and the downstream STAT3 signaling, derivatives of this compound can restore the normal apoptotic processes in tumor cells. researchgate.net

The inhibition of STAT3 activation prevents the expression of anti-apoptotic genes, thereby tipping the cellular balance towards cell death. This pro-apoptotic effect is a key component of the anticancer activity of these compounds. For instance, the inhibition of the Jak/STAT pathway by compounds like 19a can lead to a decrease in cellular proliferation and an increase in apoptosis in cancer cells that are dependent on this pathway for survival. researchgate.net

While direct studies on the effects of this compound derivatives on angiogenesis and metastasis are limited, the inhibition of the Jak/STAT pathway has known implications for these processes. STAT3, in particular, is a key transcriptional regulator of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). By suppressing STAT3 activity, these derivatives have the potential to inhibit the formation of new blood vessels that are essential for tumor growth and survival.

Furthermore, the Jak/STAT pathway is implicated in the epithelial-mesenchymal transition (EMT), a cellular program that is critical for cancer cell invasion and metastasis. By modulating this pathway, this compound derivatives may also interfere with the metastatic cascade, although more direct evidence is needed to fully substantiate this effect.

Role in Enzyme Interactions and Metabolic Pathways

The biological activities of this compound derivatives are intrinsically linked to their interactions with specific enzymes and their subsequent impact on cellular metabolism.

As previously discussed, a primary mechanism of action for a significant class of this compound derivatives is the direct inhibition of the Jak2 enzyme. researchgate.net Through structure-based drug design, researchers have optimized the 1-methyl-1H-imidazole scaffold to achieve potent and selective inhibition of Jak2. researchgate.net

The design of these inhibitors often involves creating a molecule that can fit into the ATP-binding site of the kinase, preventing the phosphorylation of its substrates. researchgate.net The 1-methyl-1H-imidazole core serves as a key pharmacophore, with various substitutions being explored to enhance potency and selectivity. researchgate.net For example, the development of compound 19a involved optimizing the interactions within the hinge region of the Jak2 ATP binding site. researchgate.net The table below summarizes the inhibitory activity of selected 1-methyl-1H-imidazole derivatives against Jak2. researchgate.net

| Compound | Jak2 IC50 (µM) |

| 24 (AZD1480) | 0.002 |

| 19a | 0.003 |

| 26 | 0.12 |

This table presents the half-maximal inhibitory concentration (IC50) of selected compounds against the Jak2 enzyme, indicating their potency.

The development of orally bioavailable drugs requires careful consideration of their metabolic stability. Derivatives of this compound have been evaluated for their metabolic properties to assess their potential as clinical candidates. researchgate.net For instance, compound 19a was found to be an orally bioavailable Jak2 inhibitor, suggesting that it possesses favorable metabolic characteristics that allow it to be absorbed and remain active in the body. researchgate.net

The metabolic fate of these compounds can be influenced by various factors, including the presence of specific functional groups that may be susceptible to modification by metabolic enzymes. The optimization of the metabolic stability of these derivatives is a crucial aspect of the drug discovery process, aiming to ensure that the compound can reach its target in sufficient concentrations to exert its therapeutic effect.

Receptor Binding and Modulation

The ability of this compound derivatives to bind to and modulate the activity of specific receptors is a key area of research. This interaction is often the basis for their observed physiological effects.

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. nih.gov They are involved in a multitude of physiological processes and are prominent targets for drug development. nih.gov The imidazole (B134444) moiety present in derivatives of this compound is a key structural feature found in several compounds that interact with GPCRs.

One notable example is Losartan, an angiotensin II receptor antagonist used in the treatment of hypertension. wikipedia.org Losartan features a substituted imidazole ring, demonstrating that this heterocyclic system can be effectively incorporated into molecules designed to target specific GPCRs like the AT1 receptor. wikipedia.org The interaction of such derivatives with GPCRs can lead to the modulation of downstream signaling pathways, influencing various physiological outcomes. nih.gov

Metabotropic glutamate (B1630785) receptors (mGluRs) are a class of GPCRs that are activated by the neurotransmitter glutamate. guidetopharmacology.org They are divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. hellobio.com Group II, which includes the mGlu2 and mGlu3 subtypes, has been a focus of research for its potential therapeutic applications in neurological and psychiatric disorders. nih.govnih.gov

While direct ligands for the mGlu2 receptor that are explicitly derivatives of this compound are not extensively detailed in the provided context, the broader class of imidazole-containing compounds has been explored for its interaction with mGluRs. The development of selective ligands for mGluR subtypes is an active area of research, with the aim of creating drugs that can modulate the glutamatergic system without causing the side effects associated with non-selective compounds. tocris.com The imidazole scaffold serves as a versatile starting point for the synthesis of novel mGluR ligands.

Other Reported Biological Activities

Beyond receptor modulation, derivatives of this compound have shown promise in other areas of pharmacology, including antifungal, neuroprotective, and cytoprotective activities.

Several studies have highlighted the antifungal potential of imidazole derivatives. A series of thirty-four imidazole-based compounds were evaluated for their activity against various fungal strains. nih.gov Among these, certain compounds demonstrated significant antifungal efficacy. nih.gov The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the imidazole ring plays a crucial role in determining the antifungal potency. nih.govresearchgate.net For instance, the replacement of an electron-withdrawing group (like chlorine) with an electron-donating group (like methyl) was found to decrease the antifungal potential against Saccharomyces cerevisiae. nih.gov

| Compound | Substituent Nature | Fungal Strain | Activity | IC50 (µM) |

|---|---|---|---|---|

| Compound 1 | Chlorine (electron-withdrawing) | S. cerevisiae | Strong | 240 ± 14.14 |

| Compound 2 | Methyl (electron-donating) | S. cerevisiae | Moderate | 95 ± 7.07 |

The table above summarizes the antifungal activity of two imidazole derivatives, highlighting the influence of the substituent on their potency. nih.gov

Docking studies have suggested that some of these imidazole derivatives may exert their antifungal effect by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase. nih.gov This enzyme is a key component of the fungal cell membrane biosynthesis pathway and is a common target for azole antifungal drugs. researchgate.net

The modulation of metabotropic glutamate receptors by imidazole-containing compounds points towards their potential for neuroprotective and psychotropic applications. tocris.com Dysregulation of the glutamatergic system is implicated in a variety of neurological and psychiatric conditions, including anxiety, pain, neurodegenerative diseases, and schizophrenia. hellobio.comtocris.com Ligands that can selectively target mGluRs are expected to offer a more refined therapeutic approach with fewer side effects compared to broad-spectrum glutamatergic agents. tocris.com The development of mGluR ligands based on the this compound scaffold could therefore lead to novel treatments for these disorders.

Recent research has uncovered the role of an imidazole derivative in the modulation of the Nrf2/Keap1 signaling pathway. nih.gov This pathway is a critical regulator of cellular redox homeostasis and plays a role in protecting cells from oxidative stress. nih.gov A study investigating the effects of Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate (B1210297) on non-small cell lung cancer (NSCLC) cell lines found that this compound could inhibit SIRT6. nih.govnih.govresearchgate.net This inhibition was shown to disrupt the Nrf2/Keap1 signaling, leading to increased oxidative stress and subsequent apoptosis in the cancer cells. nih.govresearchgate.net

| Compound | Cell Lines | Mechanism | Outcome |

|---|---|---|---|

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | A549 and NCI-H460 (NSCLC) | Inhibition of SIRT6, disruption of Nrf2/Keap1 signaling | Increased oxidative stress, apoptosis |

The table above details the mechanism and outcome of an imidazole derivative's effect on the Nrf2 pathway in cancer cells. nih.govresearchgate.net

These findings suggest that derivatives of this compound could be developed as potential anticancer agents that function by modulating key cellular signaling pathways involved in cell survival and death. nih.govnih.gov

Vi. Applications of 1 Methyl 1h Imidazol 4 Yl Methanol in Drug Discovery and Development

Scaffold in Medicinal Chemistry for Novel Drug Candidates

In medicinal chemistry, the core structure of a molecule, or its scaffold, is a foundational element upon which new potential drugs are designed and synthesized. The (1-methyl-1H-imidazol-4-yl)methanol structure is utilized as such a scaffold. Its imidazole (B134444) ring is a common feature in many biologically active compounds and can engage in various intermolecular interactions, such as hydrogen bonding and metal coordination. The attached hydroxymethyl and methyl groups provide points for chemical modification, allowing chemists to fine-tune the properties of the resulting molecules to achieve desired interactions with biological targets.

An important application of this scaffold is in the development of ligands for G-protein coupled receptors (GPCRs), a large family of receptors implicated in numerous physiological processes and diseases.

The this compound scaffold has been instrumental in the design of selective inhibitors, particularly for the metabotropic glutamate (B1630785) receptor subtype 2 (mGlu2). This receptor is a target for treating various central nervous system (CNS) disorders. Researchers have used derivatives of this scaffold to develop potent negative allosteric modulators (NAMs) of mGlu2.

In one such study, a series of novel compounds were synthesized using a related scaffold, (1-methyl-1H-pyrazol-3-yl)methoxy, to create potent and selective mGlu2 NAMs. One of the lead compounds from this research, named [¹¹C]MG2-1812, demonstrated high potency and selectivity for mGlu2, showcasing the utility of the methyl-heterocycle-methanol core in designing specific inhibitors. sigmaaldrich.com

Table 1: Potency of a Lead Compound Derived from a Related Scaffold

| Compound | Target | Activity | Potency (IC₅₀) |

|---|

| 5i ([¹¹C]MG2-1812) | mGlu2 | Negative Allosteric Modulator | High |

Targeted protein degradation is a novel therapeutic strategy that utilizes molecules, such as Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, to hijack the cell's natural protein disposal systems to eliminate disease-causing proteins. nih.govnih.gov These degraders are typically bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase. nih.gov

A review of current scientific literature indicates that while the imidazole motif is present in various medicinal compounds, there is no direct published research detailing the specific use of the this compound scaffold in the development of targeted protein degraders. The field of targeted degradation is rapidly evolving, with a focus on discovering new ligands for different E3 ligases and optimizing the linkers and target-binding portions of the degraders. nih.govnih.gov

Probe Molecules for Biological Pathway Elucidation

Probe molecules are essential tools for studying the function and distribution of proteins and other biomolecules within complex biological systems. By modifying the this compound scaffold, scientists can create such probes. A key example is the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging.

These specialized probes allow for the non-invasive visualization and quantification of their target in living organisms. The development of a PET ligand for the mGlu2 receptor, for instance, enables the study of this receptor's role in CNS disorders, its distribution in the brain, and the effect of potential drugs on its activity. sigmaaldrich.com The insights gained from such studies are critical for understanding disease mechanisms and for the development of new therapies.

Vii. Case Studies and Research Findings Involving 1 Methyl 1h Imidazol 4 Yl Methanol

Specific Examples of Derivatives and their Biological Efficacy

The versatility of the imidazole (B134444) scaffold allows for the development of derivatives targeting a broad spectrum of diseases. nih.govresearchgate.net Research has shown that compounds derived from imidazole structures exhibit antimicrobial, anti-inflammatory, antifungal, and anticancer properties. nih.govresearchgate.netresearchgate.netlongdom.org (1-methyl-1H-imidazol-4-yl)methanol, as a key intermediate, plays a role in the synthesis of these potent molecules. chembk.com

For instance, the core structure is utilized in creating more complex molecules with specific therapeutic actions. One area of investigation is in the development of anti-mitotic agents for breast cancer, where 1-(diarylmethyl)-1H-imidazole derivatives have been synthesized and evaluated. nih.gov These compounds are designed as hybrid structures that target tubulin polymerization. nih.gov Another example includes the synthesis of novel chalcones containing an imidazole moiety, which have shown effectiveness against fungi like Aspergillus fumigatus. mdpi.com Furthermore, derivatives have been developed as potential antibacterial agents, with some showing significant inhibition against strains of S. aureus and E. coli. academiaone.org

Below is a table detailing specific derivatives and their observed biological activities.

| Derivative Class | Specific Example | Biological Efficacy |

| Antifungal Agents | (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one | Effective against Aspergillus fumigatus, a causative agent of pulmonary aspergillosis. mdpi.com |

| Anti-emetic Agents | 1,2,3,9-tetrahydro-9-methyl-3-{(2-methyl-1H-imidazol-1-yl)methyl}-4H-carbazol-4-one | Acts as a selective 5-HT3 receptor antagonist, used for anti-vomiting purposes. google.com |

| Sebum Synthesis Inhibitors | 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoate | Investigated for the ability to inhibit sebum synthesis, relevant in dermatological applications. epo.org |

| Antibacterial Agents | Schiff's base derivatives from 5-((1H-imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-amine | Showed effective inhibition against bacterial strains such as S. aureus and E. coli. academiaone.org |

| Anti-mitotic Agents | 1-(Diarylmethyl)-1H-imidazoles | Designed to target tubulin polymerization for potential use in breast cancer treatment. nih.gov |

Collaborative Research Initiatives and Outcomes

The exploration of this compound and its derivatives is often the result of collaborative efforts between various academic and commercial entities. These partnerships are crucial for advancing the understanding and application of these compounds.

An example of academic collaboration is the research on the synthesis and characterization of new 4-methyl-5-imidazole carbaldehyde derivatives, which was a joint effort between the Department of Chemistry at Düzce University and the Department of Chemistry at Bülent Ecevit University in Turkey. researchgate.net Similarly, a study on novel imidazole derivatives as antimicrobial agents involved researchers from the Department of Pharmaceutical Chemistry at Jazan University in Saudi Arabia, and the Department of Pharmaceutical Organic Chemistry at Mansoura University in Egypt. nih.gov

In the United States, research on the crystal structure and hydrogen-bonding interactions of (1H-Imidazol-4-yl)methanol was conducted at the Department of Chemistry at The College of New Jersey. nih.gov Such foundational research in academic institutions provides the basis for further development.

Industry involvement is evident through the numerous patents filed by pharmaceutical companies. Pfizer Products Inc., for example, has patented processes involving intermediates like this compound for the synthesis of new chemical entities. chemicalbook.com This indicates active research and development programs within large pharmaceutical corporations aimed at leveraging the properties of imidazole derivatives.

Patent Landscape and Intellectual Property Related to the Compound

The patent landscape for this compound and its derivatives highlights the compound's commercial importance in the development of new pharmaceuticals. guidechem.com Patents in this area typically cover novel derivatives, synthetic processes, and specific therapeutic applications.

A significant portion of the intellectual property focuses on improved and efficient synthesis methods. For example, patents describe processes for preparing key intermediates like 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) aniline (B41778), which are precursors to more complex active pharmaceutical ingredients. google.com Another patent details a high-yield process for preparing 1,2,3,9-tetrahydro-9-methyl-3-{(2-methyl-1H-imidazol-1-yl)methyl}-4H-carbazol-4-one, an anti-emetic agent, addressing the low yields of previous methods. google.com

Patents also protect the application of specific imidazole derivatives. Gist-Brocades N.V. holds a patent for the use of 1H-imidazole-1-ethanol and its esters as sebum synthesis inhibitors for pharmaceutical preparations. epo.org This demonstrates the compound's utility beyond systemic drug development and into specialized therapeutic areas.

The following table summarizes key patents related to this compound and its derivatives, showcasing the breadth of innovation in this field.

| Patent Number | Title/Subject | Assignee/Applicant | Key Finding/Invention |

| US6388091B1 | Process for the preparation of 1,2,3,9-tetrahydro-9-methyl-3-{(2-methyl-1H-imidazol-1-yl)methyl}-4H-carbazol-4-one google.com | Not specified in result | A high-yield process for preparing a selective 5-HT3 receptor antagonist (anti-vomiting agent). google.com |

| EP0151477A2 | 1H-Imidazole derivatives, a process for preparing them and pharmaceutical compositions containing them google.com | Not specified in result | Describes the synthesis of 1H-imidazole derivatives for use in pharmaceutical compositions. google.com |

| Patent 0124186 | Imidazole-ethanol esters epo.org | GIST-BROCADES N.V. | Use of 1H-imidazole-1-ethanol and its esters as sebum synthesis inhibitors. epo.org |

| US20200377475A1 | An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline google.com | Not specified in result | An improved process for the preparation of a key imidazole intermediate. google.com |

| WO2007/34277 | Process for preparing imidazole derivatives chemicalbook.com | PFIZER PRODUCTS INC. | Describes the synthesis of (3-methyl-3H-imidazol-4-yl)-methanol as an intermediate. chemicalbook.com |

Viii. Future Directions and Emerging Research Avenues

Development of Next-Generation (1-methyl-1H-imidazol-4-yl)methanol-based Therapeutics

The imidazole (B134444) nucleus is a privileged structure, lending itself to the development of drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.orgresearchgate.netijnrd.orgijrar.orgresearchgate.net Future research will focus on using this compound as a foundational scaffold to synthesize next-generation therapeutics. The goal is to create derivatives with enhanced potency, improved safety profiles, and novel mechanisms of action to address unmet medical needs, such as drug resistance. nih.govresearchgate.net

The development of hybrid molecules, which combine the this compound motif with other known pharmacophores like triazole, pyrazole, or quinoline (B57606), is a promising strategy. researchgate.netnih.gov This approach aims to create synergistic effects or multi-target drugs, which can be particularly effective in treating complex diseases like cancer. researchgate.netnih.gov For instance, imidazole derivatives have been shown to inhibit critical enzymes and signaling pathways involved in cancer progression, and future work will aim to optimize these interactions for greater therapeutic benefit. ajrconline.orgnih.gov

Integration with Advanced Screening Technologies

The discovery of novel drug candidates based on the this compound scaffold will be significantly accelerated by the integration of advanced screening technologies. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of chemical compounds against specific biological targets. acs.orgnih.gov A key future direction involves creating extensive libraries of this compound derivatives and employing HTS to identify "hits" with desired biological activity. nih.gov

A notable example of this approach successfully identified a substituted 4-nitroimidazole (B12731) derivative as a specific inhibitor of osteoclast differentiation by screening compounds using a cell-based assay with a reporter gene. nih.gov This strategy, combining large-scale screening with intelligent, target-focused secondary assays, can be applied to derivatives of this compound to uncover compounds that selectively modulate disease-relevant pathways. nih.gov Phenotypic screening, which assesses the effect of compounds on cell morphology or function, offers another powerful tool for discovering first-in-class medicines without prior knowledge of the specific molecular target. nih.gov

Exploration of New Biological Targets and Disease Indications

The unique electronic characteristics of the imidazole ring, with its two nitrogen atoms, enable it to bind to a wide variety of enzymes and receptors. frontiersin.orgmdpi.comtandfonline.com This versatility suggests that derivatives of this compound could interact with a range of biological targets beyond those currently known. A major research avenue is the exploration of these new targets to expand the therapeutic applications for this class of compounds.

Research has demonstrated that imidazole-containing compounds can act as kinase inhibitors, DNA intercalators, and modulators of enzymes like topoisomerase and cyclooxygenase (COX). nih.govtandfonline.comtandfonline.com Future studies will likely use techniques such as proteomics and chemical biology to identify novel protein binding partners for this compound analogues. This could lead to the development of treatments for a broader spectrum of diseases, including neurodegenerative disorders and metabolic conditions. mdpi.comijnrd.org The imidazole scaffold is particularly well-suited for kinase inhibition, a major focus in modern oncology. researchgate.net

| Potential Target Class | Therapeutic Area | Rationale for Exploration |

| Kinases | Oncology, Inflammation | Imidazole is a privileged scaffold for kinase inhibitors; derivatives can be designed to target specific kinases in signaling pathways. researchgate.netnih.gov |

| G-Protein Coupled Receptors (GPCRs) | Various | The imidazole ring mimics the structure of histamine, which binds to GPCRs, suggesting potential for new receptor modulators. |

| Nuclear Receptors | Metabolic Diseases, Cancer | Derivatives could be designed to modulate the activity of nuclear receptors involved in metabolism and cell proliferation. |

| DNA/RNA and Associated Enzymes | Infectious Diseases, Cancer | Imidazoles can intercalate with DNA or inhibit enzymes like topoisomerase and polymerases, offering antimicrobial and anticancer potential. nih.govtandfonline.com |

| Proteases | Virology, Inflammation | The scaffold can be incorporated into inhibitors of viral or human proteases involved in disease progression. |

Advances in Synthetic Biology for Compound Production

While traditional chemical synthesis remains a cornerstone for producing imidazole derivatives, advances in synthetic biology present a promising frontier for the production of this compound and its more complex analogues. researchgate.netwalshmedicalmedia.com Synthetic biology involves engineering microorganisms like bacteria or yeast to produce valuable chemicals. nih.gov This approach can offer more sustainable and potentially cost-effective manufacturing routes, especially for complex molecules that require many steps to synthesize chemically. walshmedicalmedia.com

Future research could focus on designing and implementing biosynthetic pathways in microbial hosts to produce the core this compound structure or its precursors. nih.govnumberanalytics.com Although the biosynthesis of this specific compound is not established, the principles of heterologous production of phytochemicals and other complex molecules are well-documented. nih.gov This could involve transferring genes from organisms that naturally produce imidazole-containing compounds or designing novel enzymatic pathways. Such bio-based production methods are environmentally friendly, utilizing renewable feedstocks and operating under mild conditions. walshmedicalmedia.com

Computational Design of Enhanced Analogues

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery that will be pivotal in designing enhanced analogues of this compound. frontiersin.orgnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations allow researchers to predict how modifications to the parent structure will affect its biological activity and pharmacokinetic properties. nih.govmdpi.com

Molecular docking, for example, can predict the binding affinity and orientation of a designed analogue within the active site of a target protein, guiding the synthesis of compounds with higher potency. nih.govnih.gov Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable drug-like characteristics and reducing the likelihood of late-stage failures in drug development. nih.govmdpi.com This rational design approach accelerates the discovery process and minimizes the need for extensive, resource-intensive laboratory synthesis and testing. frontiersin.org

| Analogue Modification Strategy | Predicted Impact | Relevant In Silico Tool |

| Addition of a Halogen (e.g., F, Cl) to a Phenyl Ring | Increased binding affinity, altered metabolic stability | Molecular Docking, ADMET Prediction |

| Introduction of a Carboxylic Acid Group | Increased solubility, potential for new hydrogen bond interactions | ADMET Prediction, pKa Calculation |

| Bioisosteric Replacement (e.g., Imidazole with Triazole) | Altered electronic properties and target interactions | QSAR, Molecular Docking |

| Addition of a Flexible Alkyl Chain | Probing larger binding pockets, improved lipophilicity | Conformational Analysis, Molecular Dynamics |

| Fusion with another Heterocyclic Ring (e.g., Benzimidazole) | Increased structural rigidity and pi-stacking interactions | Molecular Docking, Shape Similarity Analysis |

Q & A

Q. What are the common synthetic routes for (1-methyl-1H-imidazol-4-yl)methanol?

A viable approach involves reducing a 1-methyl-1H-imidazole-4-carbaldehyde precursor. For example, catalytic hydrogenation or sodium borohydride (NaBH₄) in methanol can reduce the aldehyde group to a primary alcohol. Similar methodologies are employed in the synthesis of structurally related imidazole derivatives, such as Schiff base ligands, where aldehydes are key intermediates . Post-reduction, purification via recrystallization (using cold methanol) or column chromatography is recommended to isolate the product.

Q. How can this compound be characterized spectroscopically?

- ¹H NMR : The imidazole ring protons typically appear as multiplet signals between δ 6.35–8.32 ppm, while the hydroxymethyl (-CH₂OH) group resonates as a singlet or split signal near δ 4.3–4.5 ppm.

- ¹³C NMR : The alcohol-bearing carbon appears near δ 55–60 ppm, with aromatic carbons in the δ 120–140 ppm range.

- IR : A broad O-H stretch (~3200–3400 cm⁻¹) confirms the alcohol group.

- Mass Spectrometry : The molecular ion peak at m/z 112.13 (C₅H₈N₂O) is expected. Reference NMR data from analogous imidazole derivatives can guide interpretation .

Q. What purification strategies are effective for this compound?

Due to potential hygroscopicity and polar nature, cold methanol washes followed by diethyl ether extraction are effective for removing impurities . For higher purity, silica gel chromatography (using a gradient of ethyl acetate/methanol) or recrystallization in ethanol/water mixtures is recommended.

Advanced Research Questions

Q. How is this compound utilized in synthesizing bioactive intermediates?

The compound serves as a precursor for sulfonated derivatives, which are key intermediates in antiproliferative agents. For instance, sulfonation of the hydroxymethyl group (e.g., using sulfonyl chlorides) yields sulfonate esters, which are further functionalized in drug candidates targeting cancer pathways .

Q. What stability challenges arise during storage and handling?

this compound is sensitive to oxidation and moisture. Storage under inert gas (N₂/Ar) at 2–8°C in amber vials is advised. Degradation products may include the corresponding aldehyde (via oxidation) or dimeric ethers (via dehydration). Regular NMR and TLC monitoring are critical for quality control .

Q. How can reaction conditions be optimized to improve yield in derivatization?

- Temperature : Reflux in aprotic solvents (e.g., THF or DCM) minimizes side reactions.

- Catalysts : Use of acetic acid or DMAP (4-dimethylaminopyridine) enhances reaction rates in esterification or sulfonation .

- Workup : Neutralization with dilute HCl or NaHCO₃ followed by solvent evaporation improves isolation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.